molecular formula C6H11NO2 B019638 (S)-4-Isopropyl-2-oxazolidinone CAS No. 17016-83-0

(S)-4-Isopropyl-2-oxazolidinone

Cat. No. B019638
CAS RN: 17016-83-0
M. Wt: 129.16 g/mol
InChI Key: YBUPWRYTXGAWJX-RXMQYKEDSA-N
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Description

Synthesis Analysis

The synthesis of (S)-4-Isopropyl-2-oxazolidinone and its derivatives has been explored through various methods. For example, Hintermann and Seebach (1998) demonstrated its preparation from (R)- or (S)-valine ester, showcasing its versatility as an auxiliary for enantioselective synthesis due to its steric protection and high crystallinity, which aids in the reaction's diastereoselectivity (Hintermann & Seebach, 1998). Additionally, synthesis from α-hydroxy ketones with isocyanates in the presence of tin alkoxides represents another pathway, highlighting its atom economy and mild reaction conditions (Kojima et al., 2011).

Molecular Structure Analysis

The molecular structure of (S)-4-Isopropyl-2-oxazolidinone derivatives has been extensively analyzed to understand its reactivity and stability. The crystal structures reveal the steric protection of the C=O group and the high crystallinity of its derivatives, which are crucial for its application in enantioselective synthesis (Gaul et al., 2002).

Chemical Reactions and Properties

(S)-4-Isopropyl-2-oxazolidinone participates in a variety of chemical reactions, such as alkylations, aminomethylations, aldol additions, Michael additions, and cycloadditions, showcasing its versatility in organic synthesis (Hintermann & Seebach, 1998). These reactions benefit from the compound's steric protection and crystallinity, allowing for high diastereoselectivity and yield.

Scientific Research Applications

  • It serves as a superior Evans-type auxiliary for various reactions, including enantioselective enolate alkylation, aldol addition, Michael addition, and Diels-Alder reactions. This wide range of applications makes it a valuable tool in synthetic chemistry (CHIMIA, 2001).

  • The compound has been identified as a potent inhibitor of IDH1R132H, showing potential for further optimization and application in mutant IDH1 xenograft mouse models, indicating its relevance in medicinal chemistry and pharmacology (ACS medicinal chemistry letters, 2017).

  • In microbiology, oxazolidinones, the class of compounds to which (S)-4-Isopropyl-2-oxazolidinone belongs, are known for their antimicrobial properties, especially against gram-positive bacteria. They inhibit protein synthesis by targeting ribosomal RNA (RNA, 1999).

  • Oxazolidinones also exhibit properties useful in the development of new antibiotics. They have a unique mechanism of action and are active against multidrug-resistant Gram-positive bacteria (Trends in microbiology, 1997).

  • In organic chemistry, (S)-4-Isopropyl-2-oxazolidinone and its derivatives have been used in the synthesis of various compounds, demonstrating its utility in facilitating diverse chemical reactions (Helvetica Chimica Acta, 1998).

properties

IUPAC Name

(4S)-4-propan-2-yl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-4(2)5-3-9-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUPWRYTXGAWJX-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428109
Record name (S)-4-Isopropyl-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Isopropyl-2-oxazolidinone

CAS RN

17016-83-0
Record name (S)-4-Isopropyl-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S)-4-(propan-2-yl)-1,3-oxazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76
Citations
V Flores-Morales, M Fernández-Zertuche… - Tetrahedron …, 2003 - Elsevier
The addition of Et 2 AlCN in the presence of ZnBr 2 or Et 2 AlCl to 1,3-dicarbonyl compounds derived from (S)-4-isopropyl-2-oxazolidinone, proceeds with high diastereoselectivity (94–…
Number of citations: 16 www.sciencedirect.com
N Kato, S Miyagawa, H Nomoto, M Nakayama… - Chirality, 2020 - Wiley Online Library
A facile, efficient, and scalable synthesis of optically pure coronafacic acid by resolution of racemic coronafacic acid obtained using an improved version of Watson's method has been …
Number of citations: 7 onlinelibrary.wiley.com
N Kanomata, S Maruyama, K Tomono, S Anada - Tetrahedron letters, 2003 - Elsevier
A facile and practical removal of 2-oxazolidinone and 2-hydroxyethylamine auxiliaries was accomplished by treating the corresponding N-acyl-2-oxazolidinone and N-(2-hydroxyethyl)…
Number of citations: 45 www.sciencedirect.com
C Zielinski, HJ Schäfer - Tetrahedron letters, 1994 - Elsevier
The cathodic reduction of (R)-5-methyl-2-pyrrolidinone- and (S)-4-isopropyl-2-oxazolidinone phenylglyoxylate affords the corresponding mandelic acid derivatives in 82–90% chemical …
Number of citations: 14 www.sciencedirect.com
A Ammazzalorso, R Amoroso, M Baraldi… - Bioorganic & medicinal …, 2002 - Elsevier
The chiral analogues of gemfibrozil 5-(2,5-dimethylphenoxy)-2-methylpentanoic acid and 5-(2,5-dimethylphenoxy)-2-ethylpentanoic acid were synthesized in optically active form using (…
Number of citations: 5 www.sciencedirect.com
MT Crimmins, JM Ellis, KA Emmitte… - … A European Journal, 2009 - Wiley Online Library
Brevetoxin A is a decacyclic ladder toxin that possesses 5‐, 6‐, 7‐, 8‐, and 9‐membered oxacycles, as well as 22 tetrahedral stereocenters. Herein, we describe a unified approach to …
K Miyamoto, T Matsumoto, E Yumoto… - Bioscience …, 2019 - academic.oup.com
A facile and efficient method has been developed for the optical resolution of racemic jasmonic acid (JA) on a relatively large scale and was successfully utilized for the preparation of …
Number of citations: 7 academic.oup.com
T Xiao, L Sun, M Zhang, Z Li, EB Haura… - Bioorganic & medicinal …, 2021 - Elsevier
A monocarboxylic inhibitor was designed and synthesized to disrupt the protein–protein interaction (PPI) between GRB2 and phosphotyrosine-containing proteins. Biochemical …
Number of citations: 5 www.sciencedirect.com
VA Brunet, D O'Hagan, AMZ Slawin - Journal of Fluorine Chemistry, 2007 - Elsevier
Aldol reaction utilising Evans N-(α-fluoropropyl)-2-oxazolidinones with TiCl 4 have been explored. Reactions of N-(α-fluoropropyl)-2-oxazolidinones with aliphatic aldehydes generated …
Number of citations: 13 www.sciencedirect.com
MM Heravi, V Zadsirjan, B Farajpour - RSC advances, 2016 - pubs.rsc.org
Various chiral oxazolidinones (Evans’ oxazolidinones) have been employed as effective chiral auxiliaries in the asymmetric alkylation of different enolates. This strategy has been found …
Number of citations: 163 pubs.rsc.org

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